Anti-HIV-1 Cytopathic Effect Potency: Phorbol Acetate, Laurate Exhibits ~16-Fold Lower Activity Than PMA
In a systematic evaluation of 48 phorbol and isophorbol derivatives for inhibition of HIV-1-induced cytopathic effects (CPE) on MT-4 cells, phorbol acetate, laurate (12-O-acetylphorbol 13-decanoate, Compound 6) demonstrated an IC100 of 0.0076 μg/mL. In contrast, the reference compound PMA (12-O-tetradecanoylphorbol 13-acetate, Compound 8) exhibited an IC100 of 0.00048 μg/mL under identical assay conditions [1]. This represents an approximately 16-fold difference in anti-HIV-1 CPE inhibitory potency. Notably, while PMA also displayed the strongest PKC activation activity in the same study, phorbol acetate, laurate showed no detectable PKC activation at 10 ng/mL, indicating a functional uncoupling between its antiviral and tumor-promoting properties that is not observed with PMA [1].
| Evidence Dimension | Inhibition of HIV-1-induced cytopathic effect (CPE) in MT-4 cells |
|---|---|
| Target Compound Data | IC100 = 0.0076 μg/mL |
| Comparator Or Baseline | PMA (12-O-tetradecanoylphorbol 13-acetate, Compound 8): IC100 = 0.00048 μg/mL |
| Quantified Difference | ~16-fold lower potency for phorbol acetate, laurate (0.0076 vs. 0.00048 μg/mL) |
| Conditions | MT-4 cell line; HIV-1-induced CPE assay; endpoint = 100% inhibition concentration; parallel testing of 48 derivatives |
Why This Matters
For researchers investigating HIV-1 inhibition or PKC-mediated antiviral mechanisms without concurrent strong PKC activation confounding results, phorbol acetate, laurate provides a cleaner pharmacological tool than PMA.
- [1] El-Mekkawy S, Meselhy MR, Abdel-Hafez AA, Nakamura N, Hattori M, Kawahata T, Otake T. Inhibition of cytopathic effect of human immunodeficiency virus type-1 by various phorbol derivatives. Chem Pharm Bull. 2002;50(4):523-529. View Source
